4-Chloro-2-fluorophenol physical and chemical properties
4-Chloro-2-fluorophenol physical and chemical properties
An In-Depth Technical Guide to 4-Chloro-2-fluorophenol: Properties, Analysis, and Applications
Introduction
4-Chloro-2-fluorophenol is a halogenated aromatic organic compound that serves as a crucial intermediate in the synthesis of a variety of fine chemicals. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenolic ring, imparts specific physical and chemical properties that are leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1] This guide provides a comprehensive overview of 4-Chloro-2-fluorophenol, detailing its chemical identity, physical and chemical properties, spectroscopic characteristics, analytical methodologies, and safety protocols. The information is curated for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.
Chemical Identity and Structure
The structural arrangement of substituents on the benzene ring is fundamental to the reactivity and physical behavior of 4-Chloro-2-fluorophenol. The fluorine atom at the ortho position and the chlorine atom at the para position to the hydroxyl group create a distinct electronic and steric environment.
Caption: Chemical structure of 4-Chloro-2-fluorophenol.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 348-62-9 | [2][3] |
| Molecular Formula | C₆H₄ClFO | [1][3][4] |
| Molecular Weight | 146.55 g/mol | [1][5] |
| IUPAC Name | 4-chloro-2-fluorophenol | [4][6] |
| InChI | 1S/C6H4ClFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | [4][5] |
| InChI Key | ZKMUKBBWORLNLA-UHFFFAOYSA-N | [5][6] |
| SMILES String | Oc1ccc(Cl)cc1F |[5] |
Physical and Chemical Properties
The physical state and solubility of 4-Chloro-2-fluorophenol are critical parameters for its handling, storage, and application in various reaction media. It presents as a clear, colorless to light yellow liquid or a low-melting solid.[1][2]
Table 2: Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Clear colorless to light yellow liquid or low melting solid | [1][2] |
| Melting Point | 20 °C | [1][2][7] |
| Boiling Point | 103-104 °C at 50 mmHg | [1][2][7] |
| Density | 1.378 g/mL at 25 °C | [2][6][7] |
| Refractive Index (n20/D) | 1.536 | [2][6][7] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [5][6] |
| Water Solubility | Insoluble | [1][7] |
Acidity and Reactivity
The acidity of the phenolic proton is significantly influenced by the inductive and resonance effects of the halogen substituents. Both fluorine and chlorine are electron-withdrawing groups, which stabilize the corresponding phenoxide anion, thereby increasing acidity compared to phenol (pKa ≈ 10.0).
-
Inductive Effect : Fluorine is more electronegative than chlorine, exerting a stronger electron-withdrawing inductive effect (-I). This effect is distance-dependent, making the ortho-fluoro substituent particularly effective at stabilizing the negative charge on the adjacent oxygen atom upon deprotonation.
-
Resonance Effect : Both halogens can donate a lone pair of electrons to the aromatic ring (+R effect), which is counter to the inductive effect. However, the π-donor ability of chlorine is much weaker than that of fluorine.[8]
In terms of reactivity, 4-Chloro-2-fluorophenol undergoes reactions typical of phenols. It can be deprotonated by bases to form a phenoxide, which can then act as a nucleophile in ether synthesis. It is also a substrate for reductive dechlorination; for instance, a sulfate-reducing consortium can convert it to 2-fluorophenol.[2]
Spectroscopic Data and Analytical Protocols
Characterization of 4-Chloro-2-fluorophenol relies on standard spectroscopic and chromatographic techniques.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : The spectrum would exhibit complex splitting patterns for the three aromatic protons due to ¹H-¹H and ¹H-¹⁹F coupling. The phenolic proton would appear as a broad singlet.
-
¹³C NMR : The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable.
-
¹⁹F NMR : A single resonance would be expected, with coupling to adjacent aromatic protons.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group. Strong absorptions corresponding to C-Cl, C-F, and C-O stretching, as well as aromatic C=C and C-H bending vibrations, would also be present.
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) at m/z 146. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak) would be a key identifier.
-
Microwave Spectroscopy : Studies have utilized microwave spectroscopy to determine the conformational geometry of 4-Chloro-2-fluorophenol. These investigations revealed that the cis conformation, where the hydroxyl hydrogen points towards the fluorine atom, is lower in energy than the trans conformation.[11]
Chromatographic Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for the separation and quantification of chlorophenols in various matrices.[12][13][14][15]
Caption: Generalized workflow for the chromatographic analysis of phenols.
Protocol 1: Gas Chromatography (GC) Analysis of Phenols (Based on EPA Method 8041A) [16]
This protocol provides a general guideline for the analysis of underivatized phenols using a Flame Ionization Detector (FID).
-
Sample Preparation : Extract the sample using an appropriate technique (e.g., liquid-liquid extraction with a suitable solvent like dichloromethane). Concentrate the extract if necessary.
-
Instrument Setup :
-
GC System : An analytical system complete with a capillary column inlet.
-
Column : A DB-5 (or equivalent) fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Injector : Splitless or on-column injector at 250-270 °C.
-
Oven Program : Initial temperature of 60-80 °C, hold for 1-2 min, then ramp at 8-10 °C/min to 250-280 °C, and hold for 5-10 min.
-
Detector : FID at 300 °C.
-
-
Calibration : Prepare a series of calibration standards of 4-Chloro-2-fluorophenol in the extraction solvent. Analyze the standards to generate a calibration curve.
-
Analysis : Inject a known volume (e.g., 1 µL) of the sample extract into the GC system.
-
Quantification : Identify the 4-Chloro-2-fluorophenol peak by its retention time. Quantify the concentration using the calibration curve.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis [13][14]
-
Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm filter to remove particulate matter.
-
Instrument Setup :
-
HPLC System : An isocratic or gradient pump system, autosampler, and UV detector.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (e.g., 75:25 v/v), often with a small amount of acid (e.g., acetic acid) to suppress the ionization of the phenolic group.
-
Flow Rate : 1.0 mL/min.
-
Detector : UV detector set to an appropriate wavelength (e.g., 280 nm).
-
-
Calibration : Prepare and run a series of standard solutions to establish a calibration curve.
-
Analysis : Inject a fixed volume (e.g., 20 µL) of the sample.
-
Quantification : Identify and quantify the analyte peak based on retention time and peak area relative to the calibration standards.
Synthesis
4-Chloro-2-fluorophenol serves as an intermediate, and its synthesis is a key step in various manufacturing processes. While specific proprietary synthesis methods may vary, a common conceptual approach involves the selective chlorination of a fluorophenol precursor. For its isomer, 2-chloro-4-fluorophenol, a known process involves the direct chlorination of 4-fluorophenol.[17] A similar strategy could be envisioned for 4-Chloro-2-fluorophenol starting from 2-fluorophenol.
Caption: Plausible synthetic route to 4-Chloro-2-fluorophenol.
Applications
The distinct properties of 4-Chloro-2-fluorophenol make it a valuable intermediate in several industrial sectors.
-
Pharmaceuticals and Agrochemicals : It is a key building block in the synthesis of more complex active molecules. The presence of both fluorine and chlorine allows for regioselective modifications and can enhance the biological activity or metabolic stability of the final product.[1]
-
Liquid Crystal Materials : Halogenated aromatic compounds are frequently used in the manufacturing of liquid crystals for display technologies.[1]
-
Chemical Synthesis : It is used in the enzymatic preparation of 5-chloro-3-fluorocatechol and can undergo reductive dechlorination to produce 2-fluorophenol.[2]
Safety and Handling
4-Chloro-2-fluorophenol is classified as an irritant and requires careful handling to prevent exposure.[1][4] Adherence to established safety protocols is essential.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source(s) |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation | [1][4][5] |
| H319 | Causes serious eye irritation | [4][5] | |
| H335 | May cause respiratory irritation | [4][5] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1][4][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1][4][5] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [1][5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1][4][5] | |
| P405 | Store locked up | [1][4][5] |
| | P501 | Dispose of contents/container to an approved waste disposal plant |[1][4][5] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][18] Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if vapors/mists are generated.[18]
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[18] Eyewash stations and safety showers should be readily accessible.[19]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[18]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[19]
Conclusion
4-Chloro-2-fluorophenol is a specialty chemical with a well-defined set of physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate is rooted in the specific reactivity conferred by its halogenated phenolic structure. A thorough understanding of its characteristics, analytical methods, and safety requirements, as outlined in this guide, is paramount for its effective and safe application in research and industrial manufacturing.
References
-
PubChem. (n.d.). 4-Chloro-2-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
-
Furman University Scholar Exchange. (2025). Microwave spectrum and analysis of 4-chloro-2-fluorophenol. Retrieved from [Link]
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Reddit. (2024). I am unsure which is more acidic. r/OrganicChemistry. Retrieved from [Link]
- Haque, I. U., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-203.
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Wikipedia. (n.d.). 4-Chlorophenol. Retrieved from [Link]
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ResearchGate. (n.d.). Liquid chromatography of 4-chlorophenol. Retrieved from [Link]
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Course Hero. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds.... Retrieved from [Link]
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Asian Journal of Chemistry. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Retrieved from [Link]
-
Analytical Chemistry. (1962). Gas Chromatographic Analysis of Chlorophenol Mixtures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
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